Neu5Gc alpha(2-6)Gal beta MP Glycoside

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Synthesis Analysis

The synthesis of Neu5Gc alpha(2-6)Gal beta MP Glycoside involves a highly regio- and stereospecific enzymatic α (2,6)-sialylation reaction . Sialic acid aldolase-catalyzed reactions can be a general and highly efficient approach for chemoenzymatic synthesis of a diverse array of Neu5Gc and derivatives from the corresponding N -glycolylmannosamine (ManNGc) and derivatives .Molecular Structure Analysis

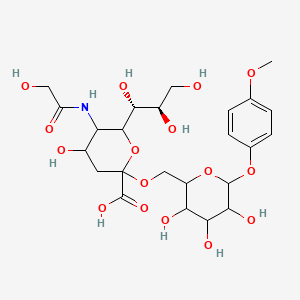

Neu5Gc alpha (2-6)Gal beta MP Glycoside is a synthetic molecule composed of three key components: Neu5Gc (N-glycolylneuraminic acid), a type of sialic acid, a sugar molecule found on the surface of many cells. The molecule has a molecular formula of C24H35NO16 and a molecular weight of 593.54 .Chemical Reactions Analysis

Sialic acid aldolase-catalyzed reactions can be a general and highly efficient approach for chemoenzymatic synthesis of a diverse array of Neu5Gc and derivatives from the corresponding N -glycolylmannosamine (ManNGc) and derivatives .Physical And Chemical Properties Analysis

Neu5Gc alpha (2-6)Gal beta MP Glycoside is a synthetic molecule composed of three key components: Neu5Gc (N-glycolylneuraminic acid), a type of sialic acid, a sugar molecule found on the surface of many cells. The molecule has a molecular formula of C24H35NO16 and a molecular weight of 593.54 .Mechanism of Action

The mechanism of action of Neu5Gc alpha(2-6)Gal beta MP glycoside is not fully understood. However, it is believed that the molecule acts as an inhibitor of tumor growth by binding to certain proteins and enzymes that are involved in the growth and spread of cancer cells. Additionally, it is believed to interact with certain receptors in the immune system, which may be involved in the regulation of the immune response.

Biochemical and Physiological Effects

This compound has been studied for its potential biochemical and physiological effects. It has been shown to inhibit the growth of cancer cells in vitro and to reduce the spread of cancer cells in vivo. Additionally, it has been shown to modulate the immune response by interacting with certain receptors in the immune system. It has also been shown to have a protective effect against oxidative stress and to reduce inflammation.

Advantages and Limitations for Lab Experiments

The advantages of using Neu5Gc alpha(2-6)Gal beta MP glycoside in laboratory experiments include its ability to be synthesized in a variety of methods, its potential to be used as a biomarker in cancer research, and its potential to be used as a therapeutic agent in the treatment of various diseases. However, there are some limitations to using this molecule in laboratory experiments. These include the potential for the molecule to degrade over time, the potential for the molecule to be toxic in high concentrations, and the potential for the molecule to interact with other molecules in the system.

Future Directions

There are a number of future directions for research on Neu5Gc alpha(2-6)Gal beta MP glycoside. These include further research into the molecular mechanisms of action and the potential for the molecule to be used as a therapeutic agent in the treatment of various diseases. Additionally, further research is needed to investigate the potential for the molecule to be used as a biomarker in cancer research and the potential for the molecule to be used as a protective agent against oxidative stress and inflammation. Finally, further research is needed to investigate the potential for the molecule to be used as a diagnostic tool in the detection of various diseases.

Synthesis Methods

Neu5Gc alpha(2-6)Gal beta MP glycoside can be synthesized through three different methods. The first method is an enzymatic reaction, which involves the use of a glycosyltransferase enzyme to catalyze the transfer of a sugar unit from a donor molecule to an acceptor molecule. The second method is a chemical reaction, which involves the use of a chemical reagent to catalyze the reaction. The third method is a biosynthetic reaction, which involves the use of a bacterial or yeast cell to produce the molecule.

Scientific Research Applications

Neu5Gc alpha(2-6)Gal beta MP glycoside has been studied for its potential applications in scientific research. It has been used as a biomarker in cancer research and has been studied for its potential to inhibit tumor growth. It has also been used in immunological studies to investigate the role of carbohydrates in immune responses. Additionally, it has been studied for its potential to be used as a therapeutic agent in the treatment of various diseases.

properties

IUPAC Name |

4-hydroxy-5-[(2-hydroxyacetyl)amino]-2-[[3,4,5-trihydroxy-6-(4-methoxyphenoxy)oxan-2-yl]methoxy]-6-[(1R,2R)-1,2,3-trihydroxypropyl]oxane-2-carboxylic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H35NO16/c1-37-10-2-4-11(5-3-10)39-22-20(34)19(33)18(32)14(40-22)9-38-24(23(35)36)6-12(28)16(25-15(30)8-27)21(41-24)17(31)13(29)7-26/h2-5,12-14,16-22,26-29,31-34H,6-9H2,1H3,(H,25,30)(H,35,36)/t12?,13-,14?,16?,17-,18?,19?,20?,21?,22?,24?/m1/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QDQXPAOHAVZJRT-KGQDXXEWSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=C(C=C1)OC2C(C(C(C(O2)COC3(CC(C(C(O3)C(C(CO)O)O)NC(=O)CO)O)C(=O)O)O)O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

COC1=CC=C(C=C1)OC2C(C(C(C(O2)COC3(CC(C(C(O3)[C@@H]([C@@H](CO)O)O)NC(=O)CO)O)C(=O)O)O)O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H35NO16 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

593.5 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

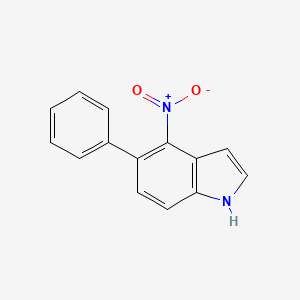

![6-(4-Bromo-phenyl)-13-thia-5-aza-indeno[1,2-c]phenanthrene](/img/structure/B1494740.png)

![13,14-Dihydro-benz[c]indolo[2,3-a]carbazole](/img/structure/B1494766.png)

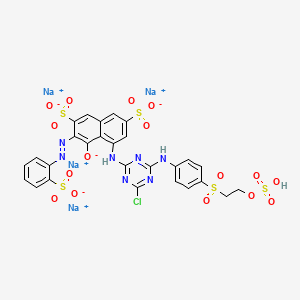

![(2R,3S,4S,5R)-2,3,4,5-tetrahydroxy-6-[(2S,3R,4S,5R,6R)-3,4,5-trihydroxy-6-[[(2S,3R,4S,5R,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxymethyl]oxan-2-yl]oxyhexanal](/img/structure/B1494787.png)